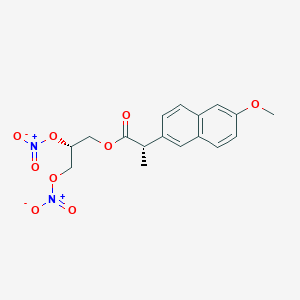

![molecular formula C25H35N3O2 B10837916 (4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SB-219825 est un médicament à petite molécule développé par GlaxoSmithKline LLC. Il s'agit d'un agoniste du récepteur δ des opioïdes, ce qui signifie qu'il se lie sélectivement au récepteur δ des opioïdes et l'active. Ce récepteur est l'un des trois principaux types de récepteurs des opioïdes, les autres étant les récepteurs μ et κ. SB-219825 a initialement été étudié pour ses applications thérapeutiques potentielles dans le traitement de la douleur et d'autres maladies du système nerveux .

Méthodes De Préparation

La synthèse de SB-219825 implique la préparation de dérivés de diphénylméthylpipérazine. Une voie de synthèse courante comprend le déplacement du chlorure de benzhydryle approprié par les énantiomères correspondants de la trans-1-allyl-2,5-diméthylpipérazine . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction. Les méthodes de production industrielle de tels composés impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

SB-219825 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de SB-219825 peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les relations structure-activité des agonistes du récepteur δ des opioïdes.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs δ des opioïdes dans divers processus biologiques.

Médecine : Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la douleur et d'autres maladies du système nerveux.

Mécanisme d'action

SB-219825 exerce ses effets en se liant sélectivement au récepteur δ des opioïdes et en l'activant. Ce récepteur est un récepteur couplé aux protéines G qui, lorsqu'il est activé, déclenche une cascade de voies de signalisation intracellulaire. Ces voies conduisent finalement à la modulation de la perception de la douleur et d'autres réponses physiologiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'adénylate cyclase, l'activation des canaux potassiques et l'inhibition des canaux calciques .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the structure-activity relationships of δ opioid receptor agonists.

Biology: It is used in research to understand the role of δ opioid receptors in various biological processes.

Medicine: It was investigated for its potential therapeutic applications in treating pain and other nervous system diseases.

Mécanisme D'action

SB-219825 exerts its effects by selectively binding to and activating the δ opioid receptor. This receptor is a G protein-coupled receptor that, when activated, triggers a cascade of intracellular signaling pathways. These pathways ultimately lead to the modulation of pain perception and other physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

Comparaison Avec Des Composés Similaires

SB-219825 fait partie de la classe des agonistes du récepteur δ des opioïdes de type diarylméthylpipérazine. Des composés similaires de cette classe comprennent le SNC 80 et le BW373U86. Ces composés partagent une structure et un mécanisme d'action similaires, mais peuvent différer dans leurs propriétés pharmacocinétiques et leur sélectivité des récepteurs. SB-219825 est unique en son genre par sa forte affinité de liaison spécifique et son activité intrinsèque au récepteur δ des opioïdes, ce qui en fait un outil précieux pour étudier la pharmacologie de ce récepteur .

Propriétés

Formule moléculaire |

C25H35N3O2 |

|---|---|

Poids moléculaire |

409.6 g/mol |

Nom IUPAC |

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide |

InChI |

InChI=1S/C25H35N3O2/c1-5-27-12-11-25(18-9-8-10-20(29)13-18)15-22-21(14-19(25)16-27)17(4)23(26-22)24(30)28(6-2)7-3/h8-10,13,19,26,29H,5-7,11-12,14-16H2,1-4H3/t19-,25-/m1/s1 |

Clé InChI |

LCXJNOQXEGZLDX-KBMIEXCESA-N |

SMILES isomérique |

CCN1CC[C@@]2(CC3=C(C[C@@H]2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O |

SMILES canonique |

CCN1CCC2(CC3=C(CC2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)

![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)

![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B10837875.png)

![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)

![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)

![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)